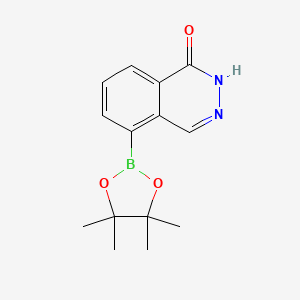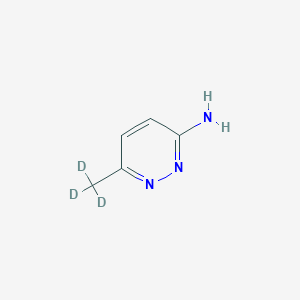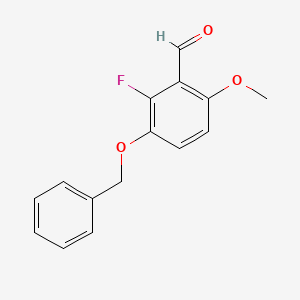
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Benzyl Protection: The brominated intermediate is then subjected to benzyl protection, where a benzyloxy group is introduced.
Halogen Exchange: The protected intermediate undergoes a halogen exchange reaction to introduce the fluorine atom.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: 3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid.
Reduction: 3-(Benzyloxy)-2-fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects are mediated through various biochemical pathways, depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
3-(Benzyloxy)-6-methoxybenzaldehyde: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
2-Fluoro-6-methoxybenzaldehyde: Lacks the benzyloxy group, which may alter its overall stability and reactivity.
Uniqueness
3-(Benzyloxy)-2-fluoro-6-methoxybenzaldehyde is unique due to the presence of all three substituents (benzyloxy, fluorine, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C15H13FO3 |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
2-fluoro-6-methoxy-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-13-7-8-14(15(16)12(13)9-17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
MMZONMVDOQIGPR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14030679.png)

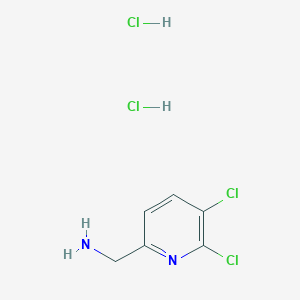
![Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14030693.png)
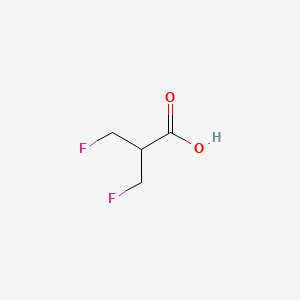
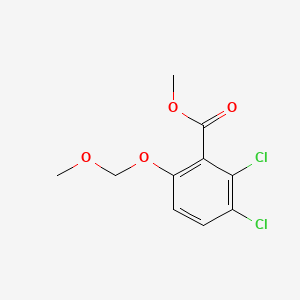
![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)


![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)
